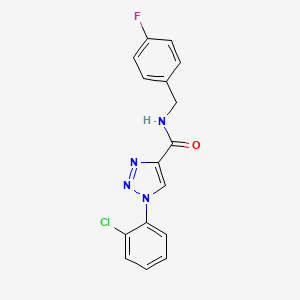
1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is a chloride ion channel that is responsible for regulating the flow of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system.
Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Properties
1,2,3-Triazoles, including compounds like 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, serve as key scaffolds in organic compounds with diverse applications in drug discovery, material science, and pharmaceutical chemistry. Their stability under acidic and basic conditions, alongside their ability to participate in hydrogen bonding and dipole-dipole interactions, makes them valuable in developing new drugs and materials. The copper(I) catalyzed azide-alkyne cycloaddition, a cornerstone of click chemistry, is a notable method for synthesizing these compounds, offering simplicity, high selectivity, and efficiency (Kaushik et al., 2019).
Biological and Medicinal Applications
The triazole core structure is integral to many pharmaceuticals due to its wide range of biological activities. Triazole derivatives have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility in structural variations allows for the exploration of new therapeutic agents targeting various diseases, including neglected diseases and conditions resistant to current treatments. The synthesis and evaluation of triazole derivatives remain a vibrant area of research, with ongoing development of novel compounds for clinical studies (Ferreira et al., 2013).
Environmental and Industrial Applications
1,2,3-Triazole derivatives also play a role in environmental science, particularly in the remediation and treatment of organic pollutants. Their chemical stability and reactivity with various environmental pollutants make them suitable candidates for developing new methodologies in waste treatment and pollution control. For example, enzymatic degradation of recalcitrant compounds in the presence of triazole derivatives has been explored, demonstrating the potential for these compounds in enhancing the efficiency of pollutant degradation processes (Husain & Husain, 2007).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-13-3-1-2-4-15(13)22-10-14(20-21-22)16(23)19-9-11-5-7-12(18)8-6-11/h1-8,10H,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEAMJYEPNDMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2460326.png)
![3-[Tert-butyl(dimethyl)silyl]-1-cyclohexylprop-2-yn-1-ol](/img/structure/B2460327.png)
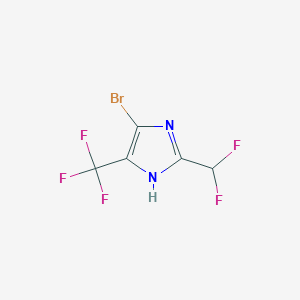
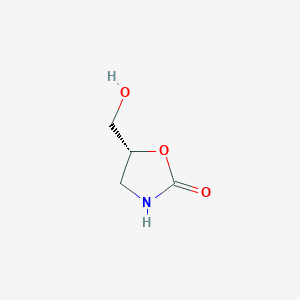
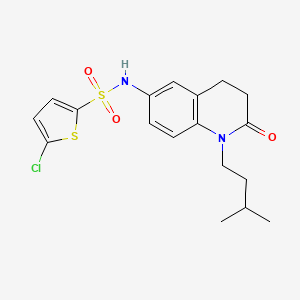
![Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2460334.png)
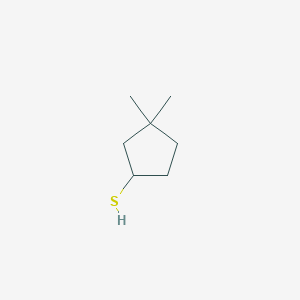
![methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B2460339.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2460341.png)
![6-(3-Fluorophenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2460342.png)
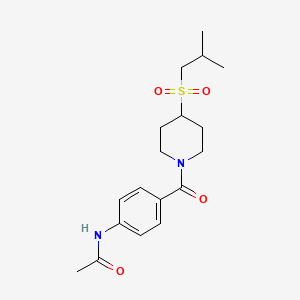
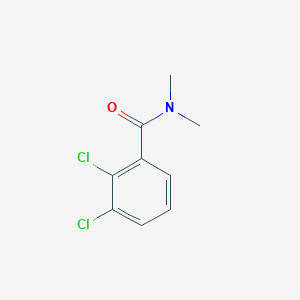
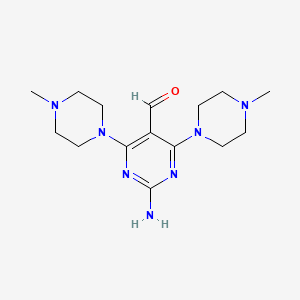
![3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2460346.png)